molecular formula C12H12N4O2 B2541862 (E)-1-(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)-3-(furan-2-yl)prop-2-en-1-one CAS No. 2034997-86-7

(E)-1-(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)-3-(furan-2-yl)prop-2-en-1-one

Cat. No.: B2541862
CAS No.: 2034997-86-7
M. Wt: 244.254
InChI Key: JDXRQSKTXZPORM-ONEGZZNKSA-N
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Description

(E)-1-(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)-3-(furan-2-yl)prop-2-en-1-one is a synthetic organic compound that features a unique combination of a triazole ring, an azetidine ring, and a furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)-3-(furan-2-yl)prop-2-en-1-one typically involves multiple steps:

    Formation of the Triazole Ring: This can be achieved through a Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne.

    Synthesis of the Azetidine Ring: The azetidine ring can be synthesized via a cyclization reaction involving a suitable precursor, such as a β-amino alcohol.

    Coupling with Furan: The final step involves coupling the triazole-azetidine intermediate with a furan derivative through a condensation reaction, often facilitated by a base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for the cycloaddition and cyclization steps, as well as advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The furan ring can undergo oxidation to form furanones.

    Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.

    Substitution: The azetidine ring can participate in nucleophilic substitution reactions, particularly at the nitrogen atom.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Furanones and other oxidized derivatives.

    Reduction: Dihydrotriazoles.

    Substitution: Various substituted azetidines depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, (E)-1-(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)-3-(furan-2-yl)prop-2-en-1-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and binding affinities due to its multiple functional groups.

Medicine

Medically, this compound shows promise as a lead compound in the development of new drugs, particularly those targeting bacterial and fungal infections. Its triazole ring is known for its antifungal properties, while the azetidine ring can enhance binding to biological targets.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as improved thermal stability or enhanced mechanical strength.

Mechanism of Action

The mechanism of action of (E)-1-(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)-3-(furan-2-yl)prop-2-en-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can inhibit enzyme activity by binding to the active site, while the azetidine ring can enhance this binding through additional interactions. The furan ring can participate in π-π stacking interactions, further stabilizing the compound’s binding to its target.

Comparison with Similar Compounds

Similar Compounds

    (E)-1-(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one: Similar structure but with a thiophene ring instead of a furan ring.

    (E)-1-(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)-3-(pyridin-2-yl)prop-2-en-1-one: Contains a pyridine ring instead of a furan ring.

Uniqueness

The uniqueness of (E)-1-(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)-3-(furan-2-yl)prop-2-en-1-one lies in its combination of the triazole, azetidine, and furan rings, which confer distinct chemical and biological properties. This combination is not commonly found in other compounds, making it a valuable molecule for research and development.

Properties

IUPAC Name

(E)-3-(furan-2-yl)-1-[3-(triazol-1-yl)azetidin-1-yl]prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N4O2/c17-12(4-3-11-2-1-7-18-11)15-8-10(9-15)16-6-5-13-14-16/h1-7,10H,8-9H2/b4-3+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDXRQSKTXZPORM-ONEGZZNKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C=CC2=CC=CO2)N3C=CN=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C(CN1C(=O)/C=C/C2=CC=CO2)N3C=CN=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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